N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-methoxyphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-methoxyphenyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bifuran moiety linked to an oxalamide group, which is further connected to a methoxyphenyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-methoxyphenyl)oxalamide typically involves multiple steps, starting with the preparation of the bifuran and methoxyphenyl intermediates. One common method involves the reaction of 2,3’-bifuran-5-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methoxyaniline to yield the desired oxalamide compound. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety may yield furan-2,3-dione derivatives, while reduction of the oxalamide group can produce amines.
Scientific Research Applications
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-methoxyphenyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. The bifuran moiety can interact with aromatic amino acids in proteins, while the oxalamide group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methoxyphenyl)-N2-(2-furylmethyl)oxalamide
- N1-(2-methoxyphenyl)-N2-(2-thienylmethyl)oxalamide
- N1-(2-methoxyphenyl)-N2-(2-pyrrolylmethyl)oxalamide
Uniqueness
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-methoxyphenyl)oxalamide is unique due to the presence of the bifuran moiety, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can lead to different reactivity and interactions with biological molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-N'-(2-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-23-16-5-3-2-4-14(16)20-18(22)17(21)19-10-13-6-7-15(25-13)12-8-9-24-11-12/h2-9,11H,10H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHAKJFVLHASQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.